

Application Notes: The Role of Silver Diethyldithiocarbamate in the Spectrophotometric Determination of Arsenic

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Silver diethyldithiocarbamate	
Cat. No.:	B15597357	Get Quote

Introduction

The accurate quantification of arsenic is a critical task in environmental monitoring, food safety, clinical toxicology, and pharmaceutical development due to its profound toxicity. The Gutzeit test, a classic and reliable method for arsenic detection, has been significantly enhanced by the use of **silver diethyldithiocarbamate** (AgDDC) as a chromogenic reagent. This modification allows for a quantitative spectrophotometric analysis, offering superior sensitivity and objectivity compared to the original method which relied on visual comparison of a stain on mercuric chloride paper.[1][2][3]

Principle of the Method

The **silver diethyldithiocarbamate** method is a multi-step process that culminates in the formation of a colored complex directly proportional to the arsenic concentration in the sample. [4] The core of the method involves the conversion of all arsenic species in a sample to gaseous arsine (AsH₃), which is then trapped in an AgDDC solution to produce a distinct color change.[5]

The key steps are:

 Digestion: Organic-bound arsenic is liberated and converted to inorganic arsenic(V) through strong acid digestion.[5]

Methodological & Application

- Reduction: Arsenic(V) is reduced to arsenic(III) using a mixture of reagents like potassium iodide and stannous chloride.[5][6]
- Arsine Generation: In a specialized reaction vessel (a Gutzeit or arsine generator), nascent hydrogen, produced by the reaction of zinc metal with hydrochloric acid, reduces arsenic(III) to volatile arsine gas (AsH₃).[5][7]
- Gas Scrubbing: The evolved gas stream is passed through a scrubber, typically glass wool impregnated with lead acetate, to remove potential interferences such as hydrogen sulfide. [5]
- Complex Formation: The purified arsine gas is bubbled through an absorber tube containing a solution of **silver diethyldithiocarbamate**, usually dissolved in pyridine or chloroform.[5] [6] The arsine reacts with the AgDDC to form a soluble, red-colored complex.[1][5]
- Spectrophotometric Quantification: The intensity of the red color is measured by a spectrophotometer at a maximum absorbance wavelength of approximately 535-540 nm.[6]
 [8] The arsenic concentration is then determined by comparing the absorbance of the sample to a calibration curve prepared from known arsenic standards.[5]

The reaction between arsine and **silver diethyldithiocarbamate** results in the formation of a colored product, enabling quantitative measurement.[1] The stoichiometry of the reaction involves the formation of an arsenic-diethyldithiocarbamate complex and colloidal silver.[8]

Experimental Protocols

This protocol outlines the procedure for the determination of total arsenic in aqueous samples using the **silver diethyldithiocarbamate** method.

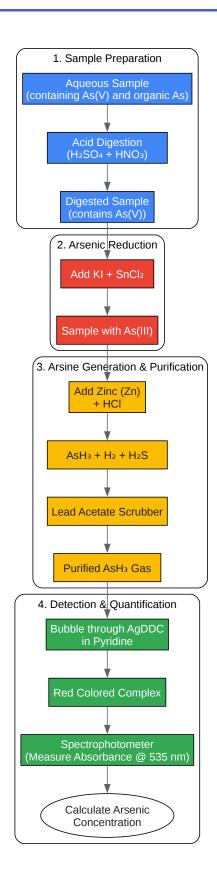
- 1. Reagent and Standard Preparation
- Silver Diethyldithiocarbamate (AgDDC) Solution (0.5% w/v): Dissolve 1.0 g of AgDDC in 200 mL of pyridine. Store in a light-resistant amber bottle. This solution is stable for approximately two weeks when stored protected from light.[8] Caution: Pyridine is hazardous; handle with care in a well-ventilated fume hood.[9]

- Potassium Iodide (KI) Solution (15% w/v): Dissolve 15 g of KI in 100 mL of demineralized water. Store in an amber bottle.[5]
- Stannous Chloride (SnCl₂) Solution (40% w/v in conc. HCl): Dissolve 40 g of arsenic-free SnCl₂·2H₂O in 100 mL of concentrated hydrochloric acid. Prepare this solution fresh daily.[5]
- Lead Acetate Scrubber Solution (20% w/v): Dissolve 20 g of lead acetate trihydrate in 100 mL of demineralized water. Impregnate borosilicate glass wool with this solution and dry it under a vacuum.[8]
- Arsenic Standard Solutions:
 - Stock Solution (1000 mg/L As): Dissolve 1.320 g of dried arsenic trioxide (As₂O₃) in 10 mL
 of 10M NaOH and dilute to 1000 mL with demineralized water.[5]
 - Intermediate Solution (10.0 µg/mL As): Dilute 5.00 mL of the stock solution to 500.0 mL with demineralized water.[5]
 - Working Standards (0.2-1.0 µg/mL As): Prepare a series of standards by diluting the intermediate solution. For a 20 µg maximum standard, dilute the intermediate solution accordingly.[5]
- Zinc: Use granular or mossy zinc (approx. 20 mesh), ensuring it has a very low arsenic content.[5]
- 2. Sample Preparation and Digestion (for Total Arsenic)
- Pipette a sample volume containing less than 20 μg of arsenic (e.g., 100 mL) into the arsine generator flask.[5]
- Add 7 mL of 9M H₂SO₄ and 5 mL of concentrated HNO₃.[5]
- Carefully evaporate the sample to fumes of SO₃ to decompose organic matter and expel nitrogen oxides.[5]
- Cool the flask, add 25 mL of demineralized water, and again evaporate to SO₃ fumes.

- Cool and dilute the digested sample to a defined volume (e.g., 100 mL) with demineralized water.
- 3. Arsine Generation and Measurement
- Set up a blank, the prepared standards, and the digested samples in separate arsine generator flasks.
- To each flask, add 5 mL of concentrated HCl, 2 mL of the KI solution (15%), and 8 drops of the SnCl₂ solution (40%). Swirl and allow the reaction to proceed for 15 minutes to ensure the complete reduction of As(V) to As(III).[8]
- Assemble the scrubber/absorber unit. Place the lead acetate-impregnated glass wool in the scrubber tube. Pipette 3.0-5.0 mL of the AgDDC solution into the absorber tube.[5][8]
- Add 3-6 g of granular zinc to the generator flask and immediately connect the scrubber/absorber assembly.[5][8]
- Allow the reaction to proceed for at least 30-45 minutes to ensure all arsine is evolved and transferred to the absorber.[5][8]
- Disconnect the absorber tube, gently mix the solution, and transfer it to a spectrophotometer cuvette.
- Measure the absorbance at 535 nm against a reagent blank. The color is stable for approximately 20-120 minutes.[5][8]
- Construct a calibration curve from the absorbance readings of the standards and determine the arsenic concentration in the samples.

Data Presentation

Table 1: Reagent Concentrations and Key Parameters



Parameter	Value/Concentration	Reference
Chromogenic Reagent	Silver Diethyldithiocarbamate (AgDDC)	[4]
AgDDC Solution	0.5 g in 100 mL Pyridine	[5]
Reducing Agents	Potassium Iodide (KI)	[5]
Stannous Chloride (SnCl ₂)	[5]	
Zinc, granular (20 mesh)	[5]	_
KI Solution	15 g in 100 mL water	[5]
SnCl ₂ Solution	40 g SnCl ₂ ·2H ₂ O in 100 mL conc. HCl	[5]
Scrubber Agent	Lead Acetate	[5]
Measurement Wavelength	535 - 540 nm	[1][5][8]
Applicable Range	5 - 200 μg/L (ppb)	[5]
Reaction Time	30 - 45 minutes	[5][8]

Visualizations

Experimental Workflow for Arsenic Determination

Click to download full resolution via product page

Caption: Workflow of the Gutzeit method using AgDDC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Silver diethyldithiocarbamate Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. learnaboutpharma.com [learnaboutpharma.com]
- 4. nbinno.com [nbinno.com]
- 5. nemi.gov [nemi.gov]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 8. eusalt.com [eusalt.com]
- 9. mibio.ru [mibio.ru]
- To cite this document: BenchChem. [Application Notes: The Role of Silver Diethyldithiocarbamate in the Spectrophotometric Determination of Arsenic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597357#role-of-silver-diethyldithiocarbamate-in-the-gutzeit-test-for-arsenic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com